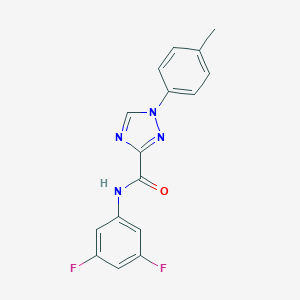![molecular formula C18H16O4 B278969 3-[3-(4-Ethoxyphenyl)acryloyl]-2-hydroxy-2,4,6-cycloheptatrien-1-one](/img/structure/B278969.png)
3-[3-(4-Ethoxyphenyl)acryloyl]-2-hydroxy-2,4,6-cycloheptatrien-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[3-(4-Ethoxyphenyl)acryloyl]-2-hydroxy-2,4,6-cycloheptatrien-1-one, also known as Ethyl-α-cyano-β-methylcinnamate, is a chemical compound that has gained significant attention in the scientific community due to its potential medicinal properties. This compound belongs to the class of cinnamates and is widely used in the synthesis of various organic molecules.
Wirkmechanismus
The mechanism of action of 3-[3-(4-Ethoxyphenyl)acryloyl]-2-hydroxy-2,4,6-cycloheptatrien-1-one is not fully understood. However, it is believed to exert its pharmacological effects by modulating various signaling pathways in the body. It has been reported to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, which play a crucial role in the pathogenesis of various inflammatory diseases. Additionally, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are known to promote inflammation and pain.
Biochemical and Physiological Effects:
3-[3-(4-Ethoxyphenyl)acryloyl]-2-hydroxy-2,4,6-cycloheptatrien-1-one has been shown to possess various biochemical and physiological effects. It has been reported to reduce inflammation and pain in animal models of arthritis and other inflammatory diseases. It has also been found to exhibit significant antioxidant activity, which may help to protect cells from oxidative damage. Furthermore, it has been shown to possess anticancer activity by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 3-[3-(4-Ethoxyphenyl)acryloyl]-2-hydroxy-2,4,6-cycloheptatrien-1-one in lab experiments is its low toxicity. This compound has been shown to be relatively safe and well-tolerated in animal studies. Additionally, it is readily available and can be synthesized using simple and cost-effective methods. However, one of the limitations of using this compound is its poor solubility in water, which may limit its bioavailability and efficacy in certain applications.
Zukünftige Richtungen
There are several potential future directions for research on 3-[3-(4-Ethoxyphenyl)acryloyl]-2-hydroxy-2,4,6-cycloheptatrien-1-one. One area of interest is the development of novel formulations that can enhance its solubility and bioavailability. Additionally, further studies are needed to elucidate the mechanism of action of this compound and to identify its molecular targets. Furthermore, there is a need for more preclinical and clinical studies to evaluate its safety and efficacy in various disease models. Finally, the potential use of this compound in combination with other drugs or therapies should be explored to enhance its therapeutic potential.
In conclusion, 3-[3-(4-Ethoxyphenyl)acryloyl]-2-hydroxy-2,4,6-cycloheptatrien-1-one is a promising compound with potential medicinal properties. It has been extensively studied for its anti-inflammatory, analgesic, antioxidant, antibacterial, antifungal, and anticancer activities. However, further research is needed to fully understand its mechanism of action and to evaluate its safety and efficacy in various disease models.
Synthesemethoden
The synthesis of 3-[3-(4-Ethoxyphenyl)acryloyl]-2-hydroxy-2,4,6-cycloheptatrien-1-one can be achieved through the Claisen-Schmidt condensation reaction. This reaction involves the condensation of ethyl cyanoacetate with β-methylcinnamaldehyde in the presence of a base catalyst such as sodium hydroxide. The reaction proceeds under mild conditions and yields a white crystalline solid with a melting point of 110-113°C.
Wissenschaftliche Forschungsanwendungen
3-[3-(4-Ethoxyphenyl)acryloyl]-2-hydroxy-2,4,6-cycloheptatrien-1-one has been extensively studied for its potential medicinal properties. It has been reported to possess anti-inflammatory, analgesic, and antioxidant activities. This compound has also been found to exhibit antibacterial and antifungal properties. Furthermore, it has been shown to possess significant anticancer activity against various cancer cell lines.
Eigenschaften
Produktname |
3-[3-(4-Ethoxyphenyl)acryloyl]-2-hydroxy-2,4,6-cycloheptatrien-1-one |
|---|---|
Molekularformel |
C18H16O4 |
Molekulargewicht |
296.3 g/mol |
IUPAC-Name |
3-[(E)-3-(4-ethoxyphenyl)prop-2-enoyl]-2-hydroxycyclohepta-2,4,6-trien-1-one |
InChI |
InChI=1S/C18H16O4/c1-2-22-14-10-7-13(8-11-14)9-12-16(19)15-5-3-4-6-17(20)18(15)21/h3-12H,2H2,1H3,(H,20,21)/b12-9+ |
InChI-Schlüssel |
DZTSWQVRQWXFCM-FMIVXFBMSA-N |
Isomerische SMILES |
CCOC1=CC=C(C=C1)/C=C/C(=O)C2=C(C(=O)C=CC=C2)O |
SMILES |
CCOC1=CC=C(C=C1)C=CC(=O)C2=C(C(=O)C=CC=C2)O |
Kanonische SMILES |
CCOC1=CC=C(C=C1)C=CC(=O)C2=C(C(=O)C=CC=C2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















